Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phosphoramidates, reduced phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is similar in structure and is studied for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has antibacterial activity and shares the piperazine moiety with Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phosphonate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
89504-55-2 |
---|---|
Molecular Formula |
C9H21N2O3P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H21N2O3P/c1-9(2)10-5-7-11(8-6-10)15(12,13-3)14-4/h9H,5-8H2,1-4H3 |
InChI Key |
YVUXQFVLVQLEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.